3-Benzyl-3-chloro-3H-diazirine
Overview
Description
3-Benzyl-3-chloro-3H-diazirine is a diazirine compound known for its ability to generate carbenes upon activation. Carbenes are highly reactive species that can insert into various chemical bonds, making diazirines valuable tools in chemical and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-chloro-3H-diazirine typically involves the reaction of benzyl chloride with diazirine precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diazirine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-3-chloro-3H-diazirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in the diazirine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the diazirine ring .
Scientific Research Applications
3-Benzyl-3-chloro-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe to study reaction mechanisms and molecular interactions.
Biology: Employed in photoaffinity labeling to identify and study biological targets.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in polymer crosslinking and material science for creating advanced materials
Mechanism of Action
The primary mechanism of action for 3-Benzyl-3-chloro-3H-diazirine involves the generation of carbenes upon activation by light, heat, or electrical stimulation. These carbenes can insert into nearby C-H, O-H, or N-H bonds, leading to the formation of new chemical bonds. This reactivity makes diazirines powerful tools for labeling, crosslinking, and studying molecular interactions .
Comparison with Similar Compounds
Trifluoromethyl aryl diazirines: Known for their high reactivity and use in biological target identification.
Nitrenes: Another class of reactive intermediates used for similar applications but with different reactivity profiles.
Benzophenones: Used in photoaffinity labeling but generally less reactive than diazirines.
Uniqueness: 3-Benzyl-3-chloro-3H-diazirine stands out due to its specific reactivity and stability under various conditions. Its ability to generate carbenes efficiently makes it a preferred choice for many applications in research and industry .
Properties
IUPAC Name |
3-benzyl-3-chlorodiazirine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-8(10-11-8)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDJGAWXSCLOBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(N=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60528477 | |
Record name | 3-Benzyl-3-chloro-3H-diazirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60528477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88211-05-6 | |
Record name | 3-Benzyl-3-chloro-3H-diazirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60528477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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